[1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353989-31-7) is a piperidine-derived carbamate ester with a chloroacetyl substituent. Its molecular formula is C₁₉H₂₇ClN₂O₃, and it has a molecular weight of 366.89 g/mol . The compound features a benzyl ester group, a chloroacetyl moiety at the 4-position of the piperidine ring, and an isopropyl carbamate substituent. This structure confers unique reactivity, particularly in nucleophilic substitution reactions due to the labile chlorine atom. The compound has been utilized in pharmaceutical research as an intermediate, though it is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJMVKCPVLJQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353973-61-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and various functional groups, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chloroacetyl group attached to a piperidine ring, an isopropyl carbamate moiety, and a benzyl ester. This configuration provides multiple reactive sites that may enhance its interaction with biological targets.
1. Antimicrobial Properties
Preliminary studies indicate that similar piperidine derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the chloroacetyl group may contribute to this effect by enhancing membrane permeability or inhibiting essential bacterial enzymes.
2. Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Compounds with this structure have been shown to influence neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions. Research suggests that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer's disease treatment .
3. Antitumor Activity
Piperidine derivatives have been investigated for their anticancer potential. Some studies report that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. For instance, a related compound demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes findings from various studies on related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Chloro-acetyl)piperidine | Piperidine ring with chloroacetyl group | Moderate antimicrobial activity |
| Benzyl carbamate | Benzene ring attached to carbamate | Low neuroprotective effects |
| Cyclopropylcarbamate | Cyclopropane ring attached to carbamate | Antitumor activity observed |
The unique combination of functional groups in this compound may enhance its selectivity and potency against biological targets compared to simpler analogs .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Antimicrobial Study : A series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the piperidine ring significantly affected antibacterial efficacy.
- Neuroprotection : A study involving Alzheimer’s models showed that piperidine derivatives could significantly reduce amyloid plaque formation and improve cognitive function in treated animals.
- Cancer Research : In vitro studies demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as novel anticancer agents.
Pharmacodynamics and Pharmacokinetics
Further investigation into the pharmacodynamics and pharmacokinetics of this compound is necessary to fully elucidate its therapeutic potential. Understanding how the compound interacts with biological systems will aid in refining its design for improved efficacy and safety profiles.
Comparison with Similar Compounds
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353975-02-6)
- Key Difference : The chloroacetyl group is attached to the 2-position of the piperidine ring instead of the 4-position.
- The molecular formula (C₁₉H₂₇ClN₂O₃) and weight (366.89 g/mol) remain identical to the target compound, but reactivity and stability may differ due to ring strain .
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 54981-20-3)
- Key Difference : The isopropyl group is replaced with a cyclopropyl substituent.
- Impact : The cyclopropyl group reduces steric bulk and increases ring strain, which may enhance conformational rigidity. The molecular formula (C₁₉H₂₅ClN₂O₃ ) and weight (364.87 g/mol) are slightly lower than the target compound .
Functional Group Variations
[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester
- Key Difference: The chloroacetyl group is replaced with an amino-acetyl moiety.
- Impact: The amino group introduces hydrogen-bonding capability and increases solubility in polar solvents. This substitution is critical for applications requiring interactions with biological targets (e.g., enzyme inhibitors) .
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester (Ref: 10-F083719)
- Key Difference : The isopropyl group is replaced with a methyl group.
- Impact: Reduced steric hindrance from the smaller methyl group may improve substrate binding in catalytic pockets.
Ester Group Modifications
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083391)
- Key Difference : The benzyl ester is replaced with a tert-butyl ester .
- Impact : The tert-butyl group enhances hydrolytic stability but reduces electrophilicity, which may limit its utility in reactions requiring facile ester cleavage .
Research Implications
- Positional Isomerism : The 2- and 4-position isomers (e.g., vs. ) highlight the importance of regiochemistry in modulating steric and electronic profiles.
- Functional Group Swaps: Substituting chloroacetyl with amino groups () or altering ester groups () demonstrates the balance between reactivity and stability in drug design.
- Safety and Availability : The discontinued status of several analogs () underscores the need for rigorous stability and toxicity profiling in early-stage research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
